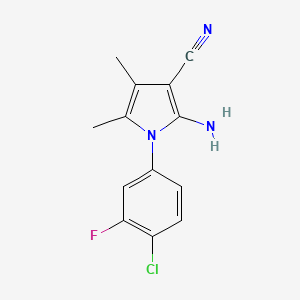
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a pyrrole ring with dimethyl and carbonitrile substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Chloro-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with the pyrrole intermediate.
Addition of the Amino Group: The amino group is introduced through a reductive amination reaction.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.
科学研究应用
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chlorine atom, which may influence its chemical properties.
2-Amino-1-(4-chloro-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Substitution of the fluorine atom with a methyl group, altering its steric and electronic properties.
Uniqueness
The presence of both chloro and fluoro substituents in 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to novel applications in various fields.
属性
分子式 |
C13H11ClFN3 |
|---|---|
分子量 |
263.70 g/mol |
IUPAC 名称 |
2-amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-11(14)12(15)5-9/h3-5H,17H2,1-2H3 |
InChI 键 |
WJNCDJUEPZKFMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
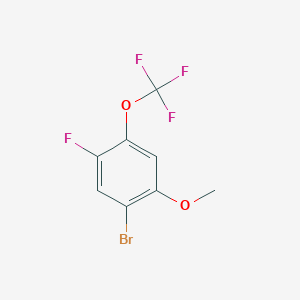

![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)
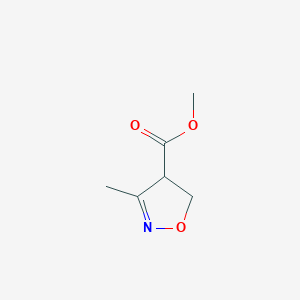

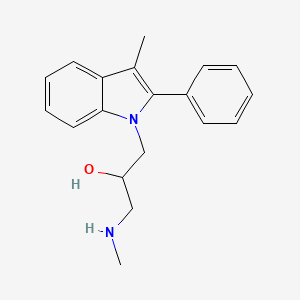
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
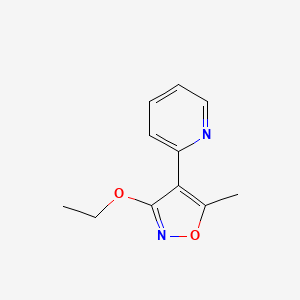


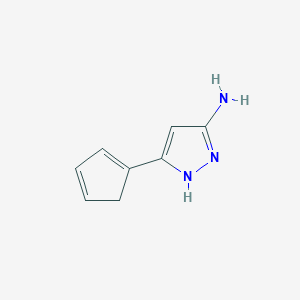
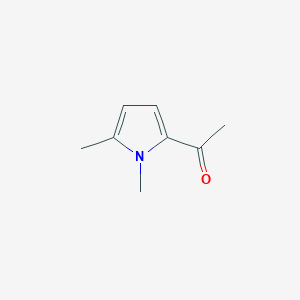
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
